Fmoc-N-Me-D-Thr-OH

Peptide Stability Proteolytic Resistance Membrane Permeability

Researchers synthesizing conformationally constrained, proteolytically stable N-methylated D-peptides frequently encounter low coupling yields with standard building blocks. Fmoc-N-Me-D-Thr-OH resolves this with >99% coupling efficiency in automated Fmoc-SPPS. • Extends peptide in vivo half-life 10-100× vs. all-L analogs through combined N-methylation & D-configuration • Enforces cis-amide backbone geometry, enabling β-turn mimetics and helix-stabilized foldamers • Supplied ≥98% pure (HPLC); stored under recommended conditions to preserve base-labile Fmoc integrity

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
Cat. No. B7979284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Thr-OH
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)
InChIKeyYBKRZKSVPNEMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Thr-OH: Physicochemical Properties & Procurement


Fmoc-N-Me-D-Thr-OH (CAS: 252049-06-2 or 1931907-74-2) is a protected, non-proteinogenic amino acid derivative characterized by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus, an N-methyl substituent on the α-amine, and the D-enantiomer configuration of threonine . Its molecular formula is C20H21NO5, with a molecular weight of 355.38–355.39 g/mol . This compound is commercially available as a white to off-white solid with purities typically ≥95%–98% (HPLC) and is recommended for storage at 0–8 °C or -20 °C . The N-methyl modification confers increased conformational rigidity and enhanced resistance to proteolytic degradation in downstream peptide constructs, while the D-configuration provides access to stereochemically defined, non-natural peptide architectures .

Why Fmoc-N-Me-D-Thr-OH Cannot Be Replaced


Substitution of Fmoc-N-Me-D-Thr-OH with closely related analogs such as Fmoc-D-Thr-OH, Fmoc-N-Me-L-Thr-OH, or Boc-N-Me-D-Thr-OH is not functionally equivalent due to fundamental differences in stereochemistry, backbone conformation, and synthetic compatibility. The N-methyl group imposes a cis-amide bond preference that drastically alters peptide backbone conformation, increasing conformational rigidity, membrane permeability, and proteolytic stability compared to non-methylated counterparts . Furthermore, the D-configuration is critical for generating proteolytically stable, enantiomerically pure peptides with distinct three-dimensional structures not accessible with L-amino acids . The choice of Fmoc versus Boc protection dictates the overall synthetic strategy: Fmoc is compatible with acid-sensitive side-chain modifications and avoids the need for hazardous hydrogen fluoride cleavage, whereas Boc protection requires strong acids and is less amenable to on-resin derivatization . These orthogonal and non-substitutable features mandate the use of Fmoc-N-Me-D-Thr-OH in specific research and industrial applications, as detailed in the quantitative evidence below.

Fmoc-N-Me-D-Thr-OH: Comparative Performance Evidence


N-Methylation Improves Proteolytic Stability & Membrane Permeability

The N-methyl group in Fmoc-N-Me-D-Thr-OH enhances peptide backbone rigidity and resistance to enzymatic degradation. Studies demonstrate that N-methylation reduces the rate of proteolytic cleavage by approximately 4-fold in plasma stability assays compared to non-methylated control peptides, while also improving membrane permeability, as evidenced by increased Caco-2 cell monolayer transport rates [1].

Peptide Stability Proteolytic Resistance Membrane Permeability

D-Configuration for Enantiopure Peptides with Biological Activity

The D-enantiomer of threonine in Fmoc-N-Me-D-Thr-OH is essential for constructing peptides that resist degradation by endogenous proteases, which predominantly recognize L-amino acids. Comparative studies show that D-amino acid-containing peptides exhibit significantly extended half-lives in vivo: for example, D-peptide analogs of opioid peptides demonstrated a 10- to 100-fold increase in plasma stability compared to their all-L counterparts [1].

Stereochemistry Peptide Therapeutics Enzymatic Stability

Fmoc Protection: High Coupling Efficiency & Automated SPPS

Fmoc-based solid-phase peptide synthesis (SPPS) offers superior coupling efficiency and ease of automation compared to Boc-based methods. In head-to-head comparisons, Fmoc-SPPS typically achieves coupling yields >99% per step with standard activators, whereas Boc-SPPS often requires more aggressive conditions and yields can drop to 95–98% for hindered couplings . Additionally, Fmoc deprotection uses mild base (20% piperidine) rather than strong acid (TFA), preserving acid-sensitive side-chain modifications [1].

Solid-Phase Peptide Synthesis Coupling Efficiency Automation

N-Methylation Reduces Steric Hindrance in Difficult Couplings

N-methylation can paradoxically reduce steric hindrance during peptide coupling by pre-organizing the amino acid into a conformation that favors acylation. Comparative studies have shown that coupling of Fmoc-N-Me-D-Thr-OH to a hindered N-methylated amine proceeds with 10–20% higher efficiency than coupling of the non-methylated Fmoc-D-Thr-OH under identical conditions (HATU/DIEA, DMF) .

Steric Hindrance Coupling Efficiency Difficult Sequences

Fmoc-N-Me-D-Thr-OH: Research & Industrial Applications


Metabolically Stable Peptide Therapeutics

The combined N-methyl and D-configuration of Fmoc-N-Me-D-Thr-OH confers significant resistance to proteolytic degradation, extending peptide half-life by 10- to 100-fold in vivo compared to all-L peptides [1]. This makes it an essential building block for designing long-acting peptide drugs targeting proteases, GPCRs, or protein-protein interactions where extended exposure is required for efficacy.

Conformationally Constrained Peptide Mimetics & Foldamers

N-methylation forces the peptide backbone into a cis-amide conformation, altering secondary structure propensity [1]. Fmoc-N-Me-D-Thr-OH is therefore critical for constructing β-turn mimetics, helix-stabilized peptides, and foldamers with well-defined 3D architectures. These constructs are used to probe receptor binding pockets with high shape complementarity and to generate novel bioactive scaffolds.

Automated SPPS of N-Methylated Peptide Libraries

The Fmoc group enables automated SPPS with >99% coupling efficiency and mild deprotection conditions, making it compatible with high-throughput synthesizers . Fmoc-N-Me-D-Thr-OH can be directly incorporated into standard Fmoc-SPPS protocols, facilitating the parallel synthesis of diverse N-methylated peptide libraries for drug discovery and chemical biology applications.

D-Amino Acid Peptides for Enzymatic Recognition Studies

The D-configuration of Fmoc-N-Me-D-Thr-OH allows site-specific incorporation of a D-amino acid into peptide sequences, creating tools to probe the stereospecificity of proteases, transporters, and receptors [1]. Such peptides are invaluable for mapping enzyme active sites and designing selective inhibitors that exploit chiral recognition.

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